2,3,4,6-tetramethoxybenzene-1-sulfonyl chloride
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Overview
Description
2,3,4,6-Tetramethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO5S. It is a derivative of benzene, where four methoxy groups are attached to the benzene ring at positions 2, 3, 4, and 6, and a sulfonyl chloride group is attached at position 1. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-tetramethoxybenzene-1-sulfonyl chloride typically involves the sulfonation of 2,3,4,6-tetramethoxybenzene. The reaction is carried out by treating 2,3,4,6-tetramethoxybenzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction proceeds as follows:
C10H14O4+ClSO3H→C10H13ClO5S+H2O
The reaction is usually conducted at low temperatures to prevent decomposition and to ensure high yield. The product is then purified by recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for precise control of temperature, pressure, and reactant flow rates can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetramethoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Substitution: The sulfonyl chloride group can be replaced by other nucleophiles in the presence of suitable catalysts.
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding quinones, while reduction reactions can lead to the formation of hydroquinones.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are commonly used.
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols, often in the presence of a base such as pyridine or triethylamine.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonate Thioesters: Formed by reaction with thiols.
Quinones and Hydroquinones: Formed by oxidation and reduction of methoxy groups.
Scientific Research Applications
2,3,4,6-Tetramethoxybenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,3,4,6-tetramethoxybenzene-1-sulfonyl chloride involves the formation of a reactive sulfonyl chloride intermediate, which can undergo nucleophilic attack by various nucleophiles. The methoxy groups on the benzene ring can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride: Similar structure with methoxy and methyl groups, used in similar reactions.
2,4,6-Triisopropylbenzenesulfonyl chloride: Contains isopropyl groups instead of methoxy groups, used in the synthesis of glycerophospholipids and oligonucleotides.
2,3,5,6-Tetramethylbenzene-1-sulfonyl chloride: Similar sulfonyl chloride derivative with methyl groups instead of methoxy groups.
Uniqueness
2,3,4,6-Tetramethoxybenzene-1-sulfonyl chloride is unique due to the presence of four methoxy groups, which can significantly influence its chemical reactivity and selectivity. The electron-donating nature of the methoxy groups can enhance the nucleophilicity of the benzene ring, making it more reactive in electrophilic substitution reactions.
Properties
CAS No. |
2763780-57-8 |
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Molecular Formula |
C10H13ClO6S |
Molecular Weight |
296.7 |
Purity |
95 |
Origin of Product |
United States |
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